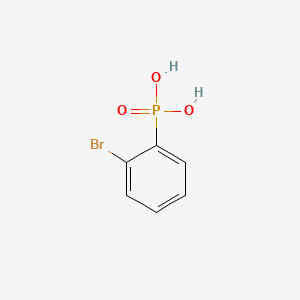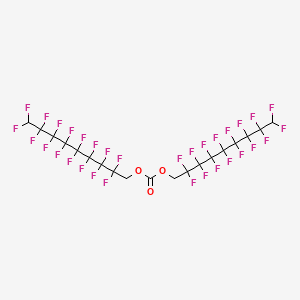
Bis(1H,1H,9H-perfluorononyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1H,1H,9H-perfluorononyl) carbonate is a fluorinated organic compound with the molecular formula C_20H_10F_18O_3 and a molecular weight of 890.20 g/mol . This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H,9H-perfluorononyl) carbonate typically involves the reaction of perfluorononyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1H,1H,9H-perfluorononyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form perfluorononyl alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction rate being influenced by the pH of the solution.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include perfluorononyl derivatives with different functional groups.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and carbon dioxide.
Scientific Research Applications
Bis(1H,1H,9H-perfluorononyl) carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorononyl groups into molecules, enhancing their stability and hydrophobicity.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems, where its stability and resistance to metabolic degradation are advantageous.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal and chemical stability.
Mechanism of Action
The mechanism by which Bis(1H,1H,9H-perfluorononyl) carbonate exerts its effects is primarily through its ability to form stable, hydrophobic interactions with other molecules. The perfluorononyl groups provide a high degree of fluorination, which enhances the compound’s resistance to chemical and thermal degradation. This stability is crucial for its applications in various fields, including materials science and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Bis(1H,1H,9H-perfluorononyl) ether
- Bis(1H,1H,9H-perfluorononyl) ketone
- Bis(1H,1H,9H-perfluoronononyl) ester
Uniqueness
Compared to similar compounds, Bis(1H,1H,9H-perfluoronononyl) carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability. The presence of the carbonate group allows for specific chemical transformations that are not possible with ethers, ketones, or esters. Additionally, the high degree of fluorination in Bis(1H,1H,9H-perfluoronononyl) carbonate provides exceptional thermal and chemical resistance, making it a valuable compound for advanced applications.
Properties
Molecular Formula |
C19H6F32O3 |
|---|---|
Molecular Weight |
890.2 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) carbonate |
InChI |
InChI=1S/C19H6F32O3/c20-3(21)8(28,29)12(36,37)16(44,45)18(48,49)14(40,41)10(32,33)6(24,25)1-53-5(52)54-2-7(26,27)11(34,35)15(42,43)19(50,51)17(46,47)13(38,39)9(30,31)4(22)23/h3-4H,1-2H2 |
InChI Key |
HSRAOQHBGBPONG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

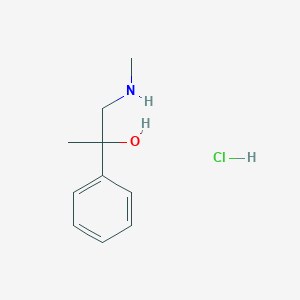

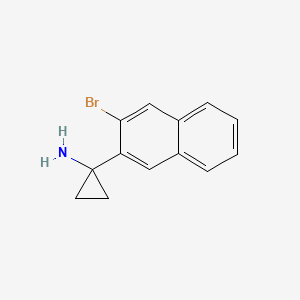
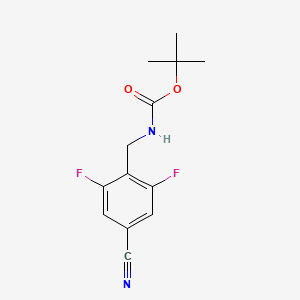

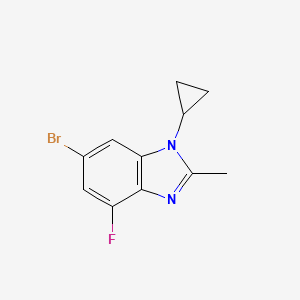
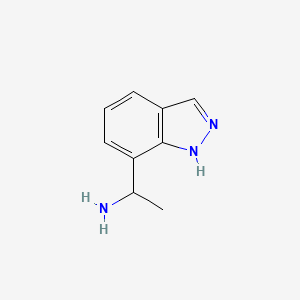
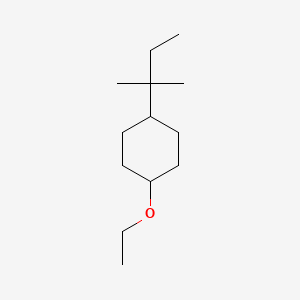
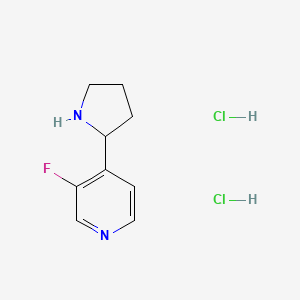
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
